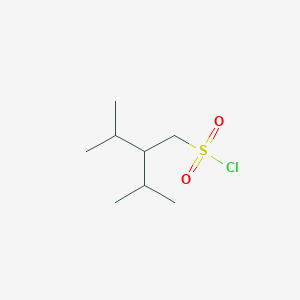

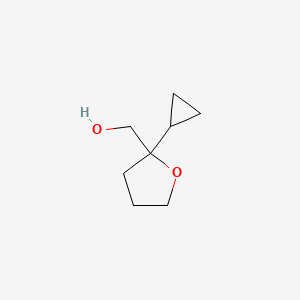

![molecular formula C19H18ClN7 B2990279 5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415569-97-8](/img/structure/B2990279.png)

5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of triazolopyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyridazines have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolothiadiazine derivatives, which are structurally similar, have been synthesized by treating Schiff’s bases with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The compound contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

- A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and their evaluation through in silico molecular docking screenings towards GlcN-6-P synthase. This approach identifies compounds with moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, showcasing the compounds' potential as anti-diabetic medications. Their antioxidant and cytotoxicity properties were also assessed, highlighting significant findings in this area (Bindu et al., 2019).

Salem et al. (2016) focused on the synthesis of pyrimidine-containing heterocycles with potent antioxidant activity, demonstrating the importance of these compounds in combating oxidative stress-related diseases (Salem & Errayes, 2016).

Pharmacological Evaluation

- Suresh et al. (2016) conducted a study on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, examining their antibacterial and antifungal activity. This research showcases the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).

Luminescent ReI(CO)3Cl Complexes

- Das and Panda (2006) explored the synthesis and structure of luminescent ReI(CO)3Cl complexes incorporating triazine and triazolo ligands, such as pyridyltriazine, pyrazinyltriazine, and triazolopyridine. These complexes display potential applications in developing fluorescent probes and materials (Das & Panda, 2006).

Mecanismo De Acción

Target of Action

The primary targets of this compound are enzymes such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These enzymes play crucial roles in cellular processes such as DNA repair and cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes. For instance, the inhibition of PARP-1 and EGFR can lead to the induction of apoptosis in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . The inhibition of EGFR affects the cell proliferation pathway, potentially leading to a decrease in cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells . This is achieved through the disruption of DNA repair and cell proliferation pathways, leading to DNA damage accumulation and decreased cell growth .

Propiedades

IUPAC Name |

5-chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN7/c20-15-9-12(10-21)11-22-19(15)26-7-5-14(6-8-26)18-24-23-17-4-3-16(13-1-2-13)25-27(17)18/h3-4,9,11,13-14H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGIUBAWIBAFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(C=C(C=N5)C#N)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

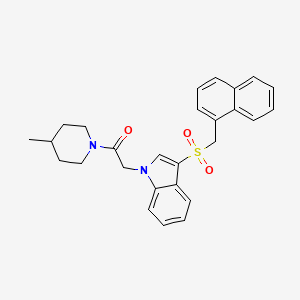

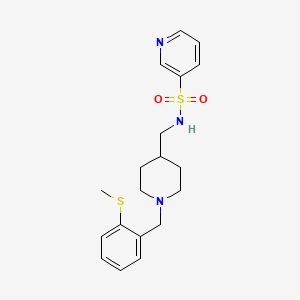

![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)

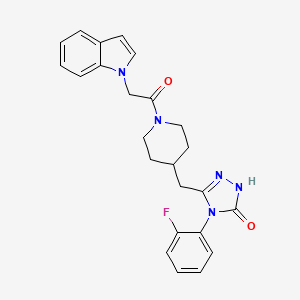

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)

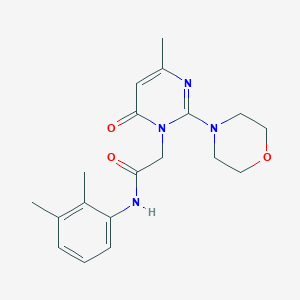

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)

![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)